
1-Propyl-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H10N2O2. It belongs to the class of dihydropyrazines, which are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazine ring with two nitrogen atoms and a propyl group attached to the first carbon atom.
Vorbereitungsmethoden
The synthesis of 1-Propyl-1,4-dihydropyrazine-2,3-dione can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Analyse Chemischer Reaktionen
1-Propyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine diones, while reduction produces dihydropyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
At the molecular level, the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death or growth inhibition. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Vergleich Mit ähnlichen Verbindungen
1-Propyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as pyrazine, pyridazine, and pyrimidine. These compounds share a common heterocyclic structure but differ in the number and position of nitrogen atoms in the ring.
Pyrazine: Contains two nitrogen atoms at positions 1 and 4.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
92716-38-6 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-propyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h3,5H,2,4H2,1H3,(H,8,10) |
InChI-Schlüssel |
YDQMPGDGAVXCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CNC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



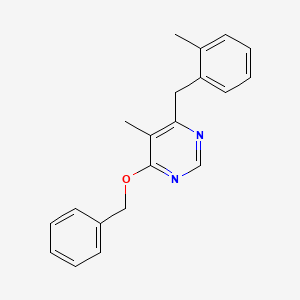
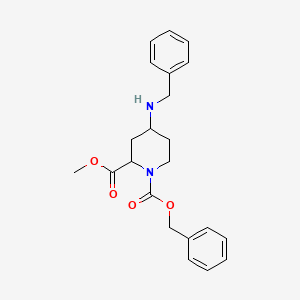

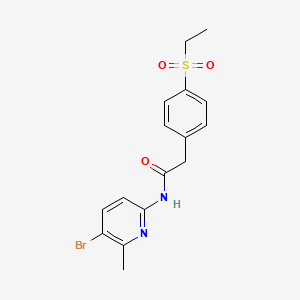
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)

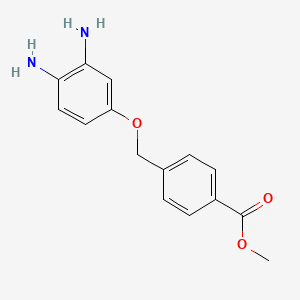

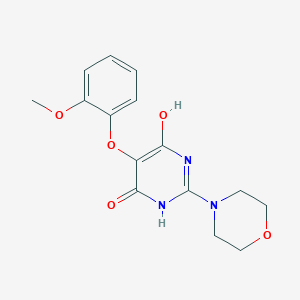
![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
